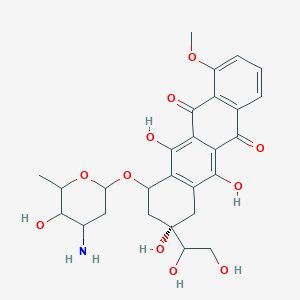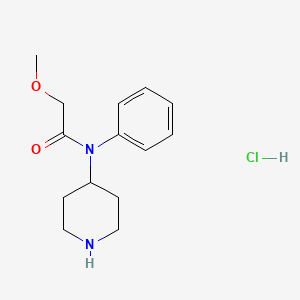
2,3-Ethylone isomer (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bk-MDEA is a psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. It has been detected in products marketed as bath salts, plant food, and tablets. 2,3-Ethylone isomer is a positional isomer of bk-MDEA, having the methylenedioxy group attached to the 2 and 3, rather than the 3 and 4, positions. The physiological properties of this compound have not been studied. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Polymorphism in Ethylone Hydrochloride
- Identification and Characterization of Polymorphs : Ethylone hydrochloride exists in two distinct polymorphs. These polymorphs have been synthesized and characterized using various techniques like FTIR, FT-Raman, powder XRD, GC-MS, ESI-MS/MS, and NMR. This research is significant for forensic scientists in differentiating the two polymorphs of ethylone hydrochloride (Maheux et al., 2015).
Applications in Receptor Studies
- Nonpeptidic Agonist of Urotensin-II Receptor : Research has identified a compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), as a nonpeptidic agonist of the urotensin-II receptor. This compound, related to 2,3-ethylone isomers, demonstrates potential as a pharmacological research tool and drug lead (Croston et al., 2002).
Photoreactive Studies
- Photorelease of HCl from Derivatives : Studies on the photorelease of HCl from 2,5-dimethylphenacyl chloride (related to 2,3-ethylone isomers) provide insights into photoenolization and the formation of specific isomers in different solvents. This research is essential in understanding the photoreactivity of similar compounds (Pelliccioli et al., 2001).
Isomer Differentiation in Forensic Analysis
- Resolution of Isomeric Designer Stimulants : The resolution of isomeric stimulants like ethylone and butylone (related to 2,3-ethylone isomers) using gas chromatography and vacuum ultraviolet spectroscopy is crucial in forensic analysis. This approach helps in differentiating complex isomeric compounds, which is a significant challenge in analytical chemistry (Škultéty et al., 2017).
Inversion Twinning in Polymorphs
- Inversion Twinning in Ethylone Hydrochloride Polymorphs : A study on a second polymorph of ethylone hydrochloride shows inversion twinning in its crystal structure. This finding helps in understanding the crystallographic properties and the reasons for the crystallization of different polymorphs at varying temperatures (Cameron et al., 2015).
Propriétés
Nom du produit |
2,3-Ethylone isomer (hydrochloride) |
|---|---|
Formule moléculaire |
C12H15NO3 · HCl |
Poids moléculaire |
257.7 |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)11(14)9-5-4-6-10-12(9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H |
Clé InChI |
NBKLIAKMVVIVEL-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=C(OCO2)C2=CC=C1.Cl |
Synonymes |
2,3-bk-MDEA isomer |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




